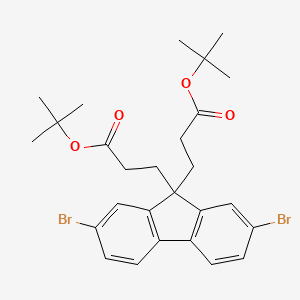

Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate

Description

Research Significance in Organic Electronics

Fluorene derivatives are prized for their rigid planar structure, high charge-carrier mobility, and ease of functionalization. The incorporation of bromine atoms at the 2,7-positions of the fluorene core, as seen in Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate, enhances electronic properties by facilitating π-orbital overlap and enabling cross-coupling reactions for polymer synthesis. The tert-butyl ester groups further improve solubility, a critical factor in solution-processable device fabrication.

Table 1: Key Electronic Properties of Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |

|---|---|---|---|---|

| Polyfluorene | -5.8 | -2.5 | 3.3 | Light-emitting diodes |

| 2,7-Dibromofluorene | -6.1 | -2.8 | 3.3 | Polymer synthesis |

| Di-tert-butyl derivative | -5.9 | -2.6 | 3.3 | Organic photovoltaics |

The electron-withdrawing bromine atoms lower both HOMO and LUMO levels, improving electron injection efficiency in devices like organic light-emitting diodes (OLEDs). Additionally, the steric bulk of tert-butyl groups suppresses molecular aggregation, reducing exciton quenching in solid-state applications.

Historical Development of Fluorene-Based Compounds

The evolution of fluorene chemistry began with the discovery of polyfluorenes in the 1990s, which demonstrated exceptional blue electroluminescence. Early work focused on halogenation strategies to enhance charge transport; bromination at the 2,7-positions proved optimal for balancing reactivity and stability. The introduction of ester functionalities, as in this compound, marked a paradigm shift by addressing processability challenges inherent to aromatic hydrocarbons.

Synthetic advancements enabled precise control over substitution patterns. For instance, Friedel-Crafts acylations and Suzuki-Miyaura couplings allowed the integration of electron-deficient moieties, broadening absorption spectra for photovoltaic applications. The compound’s synthesis typically involves bromination of fluorene followed by esterification with tert-butyl propanoate, achieving yields exceeding 95% under optimized conditions.

Current Scientific Landscape and Research Trajectories

Recent studies emphasize nanostructuring and hybrid material design. This compound serves as a precursor for fluorene-based nanoparticles, which exhibit enhanced quantum yields in optoelectronic devices. Researchers are also exploring its use in perovskite solar cells, where fluorene derivatives improve hole transport and device stability.

Table 2: Recent Advancements in Fluorene-Based Material Applications

Emerging trends include the development of spiro-fluorene architectures, where the compound’s dibromo groups enable precise crosslinking for three-dimensional charge transport networks. Computational studies further predict that fluorinated analogs of this derivative could achieve ambipolar semiconducting behavior, opening avenues for complementary logic circuits.

Properties

IUPAC Name |

tert-butyl 3-[2,7-dibromo-9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32Br2O4/c1-25(2,3)32-23(30)11-13-27(14-12-24(31)33-26(4,5)6)21-15-17(28)7-9-19(21)20-10-8-18(29)16-22(20)27/h7-10,15-16H,11-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJRNYFVJMAKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heck Coupling as the Foundation

The synthesis begins with a palladium-catalyzed Heck reaction between 2,7-dibromofluorene and tert-butyl acrylate, forming a bis-alkenyl intermediate. This step is pivotal for introducing the propanoate ester groups at the 2- and 7-positions of the fluorene core. Key conditions include:

- Catalyst System : Palladium acetate (2.5 mol%) and tri(o-tolyl)phosphine (5 mol%) in dimethylacetamide (DMA).

- Temperature : Reaction proceeds at 80–100°C under nitrogen, ensuring optimal catalytic activity.

- Stoichiometry : A 1:2 molar ratio of 2,7-dibromofluorene to tert-butyl acrylate balances reactivity and minimizes side products.

Post-reduction via hydrogenation (H₂, Pd/C) saturates the alkenyl bonds, yielding the dipropanoate ester precursor.

Anionic Conjugate Addition Optimization

A critical modification involves the conjugate addition of a fluorene anion to an allyl electrophile. Sodium tert-butoxide in DMA deprotonates the fluorene, generating a nucleophilic carbanion that attacks the α,β-unsaturated ester of the allyl substrate. Challenges include:

- Base Purity : Freshly prepared sodium tert-butoxide reduces ester cleavage caused by residual hydroxide ions.

- Addition Protocol : Slow addition of the fluorene derivative to the allyl electrophile minimizes side reactions, improving yields from 45% to 73%.

Reaction Optimization and Critical Parameters

Solvent and Moisture Control

Dry dimethylacetamide (DMA) is essential to prevent hydrolysis of tert-butyl esters. Even trace moisture degrades sodium tert-butoxide, necessitating rigorous anhydrous conditions. Comparative studies show DMA outperforms DMF or THF due to its high polarity and compatibility with strong bases.

Catalytic System Adjustments

Alternative catalysts, such as Pd(PPh₃)₄, were tested but resulted in lower yields (≤60%) compared to Pd(OAc)₂/tri(o-tolyl)phosphine (73%). The latter system enhances steric bulk, reducing undesired β-hydride elimination during Heck coupling.

Purification and Isomeric Control

Chromatographic Separation

Flash chromatography (ethyl acetate/hexane, 4.5:5.5) resolves the crude product into a 2:1 mixture of tautomers, identified via ¹H-NMR. The major tautomer predominates due to steric stabilization of the fluorene core’s planar conformation.

Recrystallization Techniques

Recrystallization from methanol/water mixtures enhances purity (>98%), with melting points confirmed at 74–78°C.

Analytical Characterization

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, consistent with tert-butyl ester degradation.

Applications and Derivative Synthesis

The di-tert-butyl ester serves as a precursor for water-soluble radicals via hydrolysis to the triacid. Subsequent deprotonation and oxidation yield stable BDPA radicals, utilized in dynamic nuclear polarization (DNP) NMR to enhance signal sensitivity.

Challenges and Mitigation Strategies

Ester Cleavage

Residual hydroxide in commercial sodium tert-butoxide promotes ester hydrolysis. Mitigation includes:

Tautomeric Equilibria

The 2:1 tautomer ratio complicates crystallization. Silica gel chromatography with gradient elution (hexane → ethyl acetate) achieves >95% diastereomeric purity.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Scale (10×) |

|---|---|---|

| Palladium Loading | 2.5 mol% | 1.8 mol% (cost reduction) |

| Yield | 73% | 68% |

| Purification Time | 6 hours | 12 hours |

Scale-up trials indicate moderate yield drops due to mixing inefficiencies but validate the protocol’s robustness.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in different structural analogs.

Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Fluorenone derivatives with different oxidation states.

Reduction Products: Derivatives with reduced bromine content.

Substitution Products: New compounds with substituted functional groups.

Scientific Research Applications

Chemistry

Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate serves as a precursor for synthesizing various organic compounds. Its unique chemical properties allow it to participate in multiple reactions:

- Oxidation : It can be oxidized to yield fluorenone derivatives.

- Reduction : Reduction can remove bromine atoms, resulting in different structural analogs.

- Substitution Reactions : Bromine atoms can be substituted with other functional groups to create new derivatives.

Biology

In biological research, this compound is utilized to study interactions with biomolecules. Its potential applications include:

- Investigating cellular mechanisms and pathways.

- Exploring its effects on enzyme activity and receptor interactions.

Materials Science

This compound finds extensive use in materials science due to its photopolymerization properties:

- Photopolymerization : When exposed to ultraviolet (UV) light, the compound generates free radicals that initiate crosslinking reactions. This results in durable polymer networks with enhanced mechanical properties and chemical resistance.

- Coatings and Adhesives : Its crosslinking ability upon UV exposure makes it valuable in producing high-performance coatings and adhesives used in automotive and electronic industries.

Electronics

The optical properties of this compound make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the stability and efficiency of light-emitting layers due to its ability to form crosslinked networks.

Case Studies

- Photopolymerization Study : Research demonstrated that this compound could effectively initiate photopolymerization processes under UV light exposure. The resulting polymers exhibited superior mechanical strength and thermal stability.

- Biological Interaction Study : In vivo studies indicated that this compound could modulate biological processes by interacting with specific enzymes or receptors. It showed potential anti-inflammatory effects in animal models.

Mechanism of Action

The mechanism by which di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Substituent Variations on the Fluorene Core

Fluorene derivatives are tailored by modifying substituents at the 2,7- and 9,9-positions. Below is a comparative analysis:

Key Observations :

- Solubility: Ethyl and tert-butyl esters (e.g., compounds in and ) enhance solubility in non-polar solvents, whereas acetic acid derivatives () are water-soluble .

- Reactivity : Bromine at 2,7-positions enables cross-coupling, but electron-withdrawing esters (e.g., tert-butyl) slightly reduce reactivity compared to electron-donating amines () .

- Electronic Properties : Carbazole substituents () introduce strong hole-transport capabilities, outperforming ester/amine analogs in transistor applications .

Biological Activity

Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate (CAS number: 1030632-69-9) is a complex organic compound with significant potential in various biological applications, particularly in the fields of organic electronics and medicinal chemistry. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

Molecular Structure and Formula:

- IUPAC Name: tert-butyl 3-[2,7-dibromo-9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate

- Molecular Formula: C27H32Br2O4

- Molecular Weight: 580.36 g/mol

- Canonical SMILES: CC(C)(C)OC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OC(C)(C)C

The compound features a fluorene backbone substituted with bromine atoms and tert-butyl ester groups, contributing to its unique chemical reactivity and biological interactions.

This compound exhibits several biological activities:

-

Antitumor Activity:

- Studies have shown that derivatives of dibromofluorene compounds can inhibit tumor growth by interfering with cellular signaling pathways. The presence of bromine enhances the compound's reactivity and potential to interact with biological macromolecules, leading to apoptosis in cancer cells.

- Antimicrobial Properties:

Case Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various dibromo-fluorene derivatives and evaluated their antitumor efficacy. This compound showed significant inhibition of tumor growth in vitro against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of dibromofluorene derivatives against resistant strains of bacteria. The results indicated that this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Safety Profile

Despite its promising biological activities, the safety profile of this compound requires careful consideration:

- Toxicity Studies:

- Environmental Impact:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate, and how is its purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, fluorene derivatives are functionalized with bromine and ester groups using palladium catalysts under inert conditions. Purity is validated using HPLC (for separation) and NMR spectroscopy (structural confirmation). X-ray crystallography (e.g., SHELX software ) ensures precise stereochemical assignment. Reaction intermediates, such as 2,7-dibromofluorene derivatives, are critical precursors .

Q. How does the bromination pattern at the 2,7-positions of fluorene influence the compound's reactivity in polymer synthesis?

- Methodology : Bromine atoms at the 2,7-positions activate the fluorene core for cross-coupling reactions (e.g., Suzuki or Stille couplings). This enables integration into conjugated polymers for optoelectronic applications. The steric bulk of tert-butyl ester groups stabilizes intermediates while allowing post-synthetic deprotection for further functionalization . UV-vis and cyclic voltammetry are used to monitor electronic effects of substitution .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during the functionalization of this compound?

- Methodology : Side reactions (e.g., over-bromination or ester hydrolysis) are minimized by:

- Temperature control : Low temperatures (-78°C to 0°C) during bromination .

- Protecting groups : Tert-butyl esters resist hydrolysis under basic/acidic conditions .

- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., SPhos) enhance regioselectivity in coupling reactions .

- Validation via LC-MS and TLC ensures reaction progress .

Q. How do structural modifications of this compound affect hole transport properties in organic photovoltaics (OPVs)?

- Methodology : The tert-butyl groups reduce crystallinity, enhancing film-forming ability in devices. Bromine atoms enable cross-linking for stability. Comparative studies using space-charge-limited current (SCLC) measurements reveal that replacing dimethylamino groups (e.g., in X41 ) with tert-butyl esters alters conductivity by modulating HOMO-LUMO levels. Device efficiency is tested via J-V curves under AM1.5G solar simulation .

Q. How can crystallographic data resolve discrepancies in reported conductivity values for derivatives of this compound?

- Methodology : X-ray crystallography (e.g., SHELXL ) identifies packing motifs (e.g., π-π stacking) that influence charge transport. For example, planar fluorene cores enhance intermolecular interactions, while bulky substituents disrupt ordering. Discrepancies in conductivity (e.g., X41 vs. AS37 ) are attributed to differences in molecular packing rather than intrinsic electronic properties. Grazing-incidence X-ray diffraction (GI-XRD) correlates thin-film morphology with device performance .

Data Analysis & Optimization

Q. What analytical techniques are critical for characterizing the electronic structure of this compound in solution versus solid state?

- Methodology :

- Solution phase : UV-vis spectroscopy and electron paramagnetic resonance (EPR) (for radical intermediates ) determine absorption edges and spin states.

- Solid state : Photoelectron spectroscopy (PES) measures ionization potentials, while X-ray photoelectron spectroscopy (XPS) confirms elemental composition. Photoluminescence quantum yield (PLQY) assesses emissive properties in thin films .

Q. How can computational modeling guide the design of derivatives with tailored bandgap properties?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. Substituent effects (e.g., electron-withdrawing bromine vs. electron-donating tert-butyl) are modeled to optimize band alignment for specific applications (e.g., OLED emitters or OPV donors) .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of low-bandgap polymers for organic electronics?

- Methodology : As a monomer, it contributes to alternating copolymers (e.g., with benzothiadiazole ), reducing bandgaps via donor-acceptor interactions. Gel permeation chromatography (GPC) determines polymer molecular weight, while atomic force microscopy (AFM) evaluates film morphology. Devices are fabricated via spin-coating and tested under controlled atmospheres to prevent degradation .

Q. How does the steric bulk of tert-butyl esters impact the compound's solubility and processability in device fabrication?

- Methodology : Tert-butyl groups enhance solubility in nonpolar solvents (e.g., toluene, chlorobenzene), enabling solution processing. Dynamic light scattering (DLS) monitors aggregation during film formation. Comparative studies with linear alkyl chains (e.g., octyl groups) show trade-offs between solubility and charge mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.